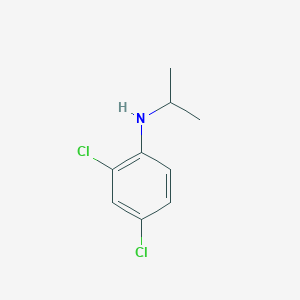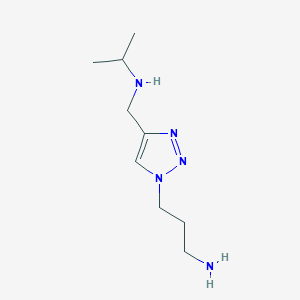
3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an alkyne and an azide. This reaction is usually catalyzed by copper(I) ions.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde or ketone with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazoles.
Aplicaciones Científicas De Investigación
3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Isopropylamino)ethyl)-1h-1,2,3-triazole: Similar structure but with different substitution pattern.
3-(4-(Methylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine: Similar structure with a methylamino group instead of an isopropylamino group.
Uniqueness
The uniqueness of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H19N5 |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
3-[4-[(propan-2-ylamino)methyl]triazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C9H19N5/c1-8(2)11-6-9-7-14(13-12-9)5-3-4-10/h7-8,11H,3-6,10H2,1-2H3 |
Clave InChI |
XGJWIDGWWJMSHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=CN(N=N1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



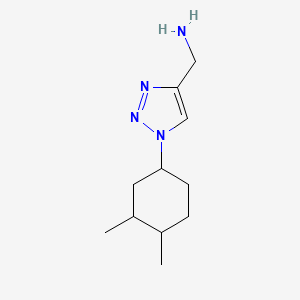
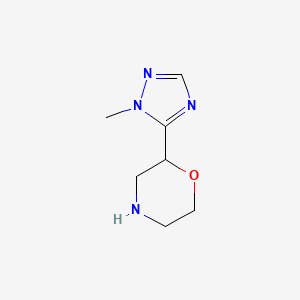
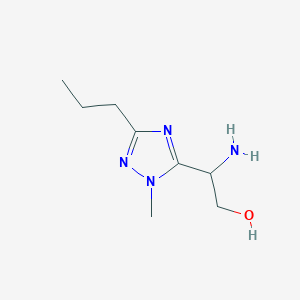
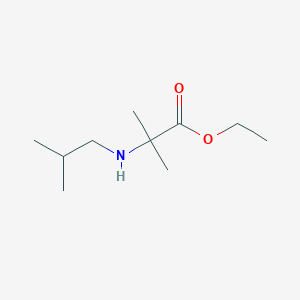


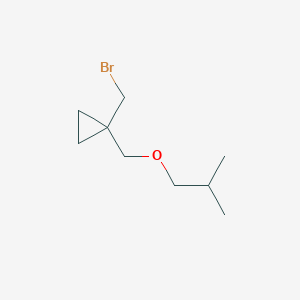
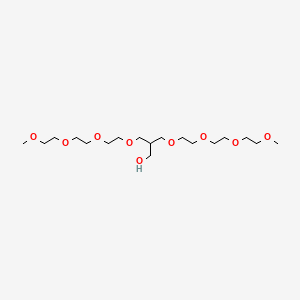
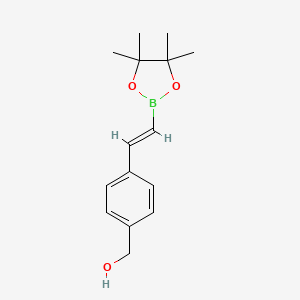
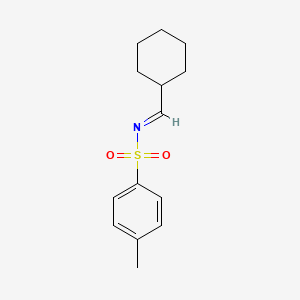
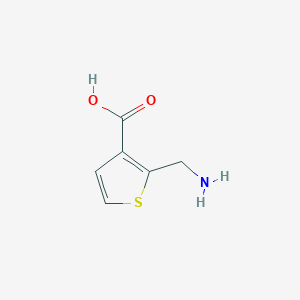
![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)
